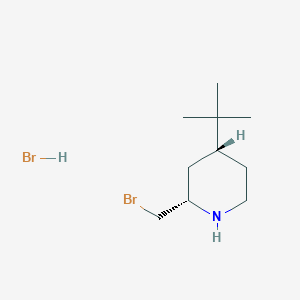

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide, commonly known as Br-MTP-HBr, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has a bromomethyl group attached to its second carbon atom and a tert-butyl group attached to its fourth carbon atom. The hydrobromide salt form of Br-MTP is a white crystalline powder that is soluble in water and other polar solvents.

Aplicaciones Científicas De Investigación

Antiviral Research

The compound has been used in the synthesis of antiviral lipopeptide Cavinafungin B . This is a significant application as Cavinafungin B has shown promising results in antiviral research .

Biocatalysis

The compound has been used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . This is a growing field with potential applications in sustainable manufacturing and green chemistry .

Chemoenzymatic Synthesis

The compound has been used in chemoenzymatic synthesis, a method that combines chemical and enzymatic methods to create complex molecules . This method is particularly useful in the synthesis of complex natural products .

Drug Impurity Analysis

The compound has been linked to the formation of N-Nitrosamines, a class of compounds known to be potential carcinogens . Therefore, it’s important in the field of drug impurity analysis, where researchers study the impurities in pharmaceuticals that could have adverse effects .

DNA Damage Research

The oxidation of N-Nitrosamine species by cytochrome P450 leads to the production of carcinogenic diazonium salts that damage DNA . Therefore, the compound can be used in research related to DNA damage and repair mechanisms .

Organoboron Chemistry

Although not directly mentioned in the search results, the compound, being a bromide, could potentially be used in organoboron chemistry. Organoboron compounds are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .

Propiedades

IUPAC Name |

(2S,4R)-2-(bromomethyl)-4-tert-butylpiperidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN.BrH/c1-10(2,3)8-4-5-12-9(6-8)7-11;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZUADMCCWFJI-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)

![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)

![N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2371067.png)